molecular formula C8H9BrN2 B1488160 5-Bromo-4-cyclopropyl-6-methylpyrimidine CAS No. 1434127-91-9

5-Bromo-4-cyclopropyl-6-methylpyrimidine

Cat. No.: B1488160
CAS No.: 1434127-91-9
M. Wt: 213.07 g/mol
InChI Key: YZUYGSULFGKNJB-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropyl-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a cyclopropyl group at position 4, and a methyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropyl-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropyl-6-methylpyrimidine.

    Bromination: The bromination of 4-cyclopropyl-6-methylpyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reactions are performed in solvents like toluene or ethanol under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce an arylpyrimidine derivative.

Scientific Research Applications

5-Bromo-4-cyclopropyl-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the cyclopropyl group can enhance binding affinity and selectivity towards the target. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methylpyrimidine: Lacks the bromine atom at position 5, which may result in different reactivity and biological activity.

    5-Bromo-4-methylpyrimidine: Lacks the cyclopropyl group, which can affect its binding properties and overall activity.

    5-Bromo-6-methylpyrimidine: Lacks the cyclopropyl group at position 4, leading to different chemical and biological properties.

Uniqueness

5-Bromo-4-cyclopropyl-6-methylpyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

5-bromo-4-cyclopropyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYGSULFGKNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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